molecular formula C18H17F3N2O3 B5951647 2,2,2-trifluoro-N-[4-[methyl-[2-(2-methylphenoxy)acetyl]amino]phenyl]acetamide

2,2,2-trifluoro-N-[4-[methyl-[2-(2-methylphenoxy)acetyl]amino]phenyl]acetamide

Cat. No.: B5951647
M. Wt: 366.3 g/mol
InChI Key: QZMXJQRWXYWMQX-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-[4-[methyl-[2-(2-methylphenoxy)acetyl]amino]phenyl]acetamide is an organic compound with a complex structure that includes trifluoromethyl, phenyl, and acetamide groups

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-[methyl-[2-(2-methylphenoxy)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c1-12-5-3-4-6-15(12)26-11-16(24)23(2)14-9-7-13(8-10-14)22-17(25)18(19,20)21/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMXJQRWXYWMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(C)C2=CC=C(C=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[4-[methyl-[2-(2-methylphenoxy)acetyl]amino]phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:

    Preparation of 2-(2-methylphenoxy)acetic acid: This can be achieved through the reaction of 2-methylphenol with chloroacetic acid in the presence of a base.

    Formation of the acetamide group: The acetic acid derivative is then reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group.

    Coupling with the amine: The final step involves coupling the intermediate with 4-[methyl-[2-(2-methylphenoxy)acetyl]amino]phenylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-[4-[methyl-[2-(2-methylphenoxy)acetyl]amino]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetamide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,2,2-trifluoro-N-[4-[methyl-[2-(2-methylphenoxy)acetyl]amino]phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[4-[methyl-[2-(2-methylphenoxy)acetyl]amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoro-N-methylacetamide: A simpler compound with similar trifluoromethyl and acetamide groups.

    2,2,2-trifluoro-N-(4-methylphenyl)acetamide: Another related compound with a trifluoromethyl group and a phenyl ring.

Uniqueness

2,2,2-trifluoro-N-[4-[methyl-[2-(2-methylphenoxy)acetyl]amino]phenyl]acetamide is unique due to its complex structure, which includes both trifluoromethyl and phenyl groups

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